molecular formula C28H25N5OS2 B11516716 1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one

1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one

Cat. No.: B11516716
M. Wt: 511.7 g/mol
InChI Key: FSXLWYHPAJZRJB-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a phenothiazine core linked to a triazinoindole moiety via a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one typically involves multi-step organic reactions. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The triazinoindole moiety can be prepared via the cyclization of appropriate hydrazine derivatives with alkynylcyclobutanols under Rh(III)-catalyzed conditions . The final coupling of these two moieties is achieved through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group in the butanone chain can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in oxidative stress pathways. The phenothiazine core is known to have affinity for dopamine and serotonin receptors, which may contribute to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine derivatives: Such as chlorpromazine and promethazine, which are used as antipsychotic and antihistamine agents, respectively.

    Triazinoindole derivatives: Compounds with similar triazinoindole structures are being studied for their anticancer and antiviral properties.

Uniqueness

1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one is unique due to its combination of a phenothiazine core and a triazinoindole moiety, which may confer a distinct set of biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C28H25N5OS2

Molecular Weight

511.7 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one

InChI

InChI=1S/C28H25N5OS2/c1-3-17-32-19-12-6-5-11-18(19)25-26(32)29-28(31-30-25)36-22(4-2)27(34)33-20-13-7-9-15-23(20)35-24-16-10-8-14-21(24)33/h5-16,22H,3-4,17H2,1-2H3

InChI Key

FSXLWYHPAJZRJB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

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